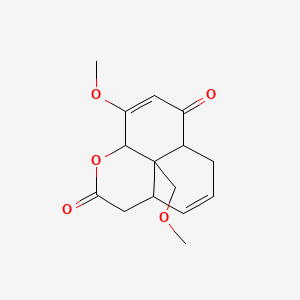
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound that belongs to the class of naphthopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyran derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyran ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of methoxy and methoxymethyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthopyran derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Appropriate solvents like dichloromethane or ethanol to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to their diverse pharmacological effects.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthopyran derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthopyran derivatives can be compared with other similar compounds such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory effects.
Chromones: Investigated for their potential therapeutic applications.
Uniqueness
The uniqueness of naphthopyran derivatives lies in their specific structural features and the diverse range of chemical reactions they can undergo. This makes them valuable in various scientific and industrial applications.
Conclusion
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)- is a complex and versatile compound with significant potential in various fields. Further research and detailed studies are required to fully understand its properties and applications.
Eigenschaften
CAS-Nummer |
104199-23-7 |
|---|---|
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
12-methoxy-13-(methoxymethyl)-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C15H18O5/c1-18-8-15-9-4-3-5-10(15)11(16)7-12(19-2)14(15)20-13(17)6-9/h3-4,7,9-10,14H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
NLNLJUJHGJDQKK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




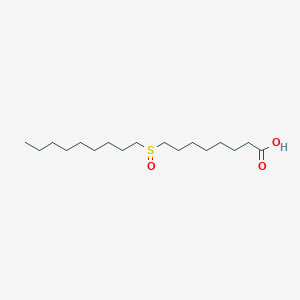

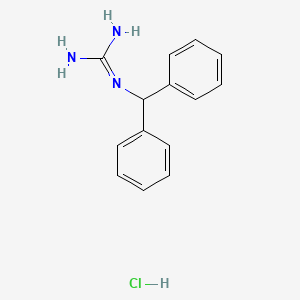
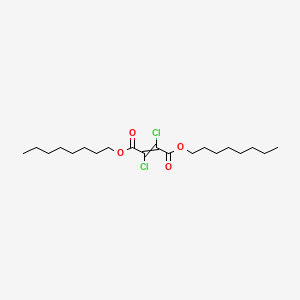
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)

![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)

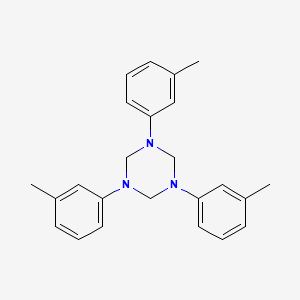

![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
